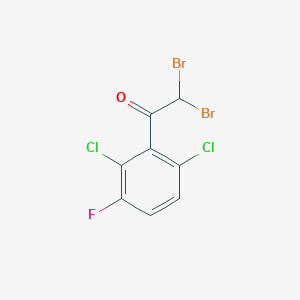

2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone

Vue d'ensemble

Description

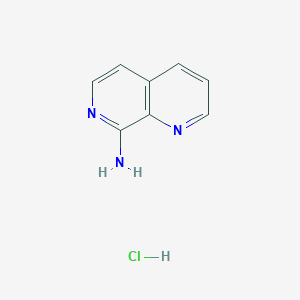

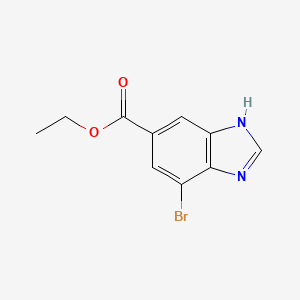

2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone, also known as DBDCFE, is a synthetic organic compound. It is an aryl fluorinated building block and has gained attention in the field of organic synthesis.

Molecular Structure Analysis

The molecular formula of 2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone is C8H3Br2Cl2FO . The InChI code is 1S/C8H3Br2Cl2FO/c9-8(10)7(14)5-3(11)1-2-4(13)6(5)12/h1-2,8H .Physical And Chemical Properties Analysis

The molecular weight of 2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone is 364.82 g/mol . The compound should be stored in a refrigerated environment .Applications De Recherche Scientifique

1. Synthesis of Polysubstituted Carbazole

- Methods of Application : The method involves a Cu (I)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl .

- Results or Outcomes : This reaction provides a simple and efficient route to the straightforward synthesis of polysubstituted carbazole in moderate yields .

2. Synthesis of Functionalized Axially Chiral Biphenyls

- Application Summary : The product’s utilities were highlighted by successively demonstrating C—I and C—Br metalation, followed by carboxylation, boroylation, oxygenation, allylation, phosphinylation, etc., all of which provide a new and convenient approach to synthesizing a range of functionalized axially chiral biphenyls .

- Methods of Application : The method involves the use of the product in various reactions to demonstrate its utility in the synthesis of functionalized axially chiral biphenyls .

- Results or Outcomes : The results highlight the versatility of the product in the synthesis of a range of functionalized axially chiral biphenyls .

3. Biocide in Industrial Water Applications

- Application Summary : This compound has been used as a biocide in industrial water applications due to its instantaneous antimicrobial activity and rapid chemical breakdown . It is considered a potential alternative for antibiotics used for bacterial control during corn-to-ethanol fermentation .

- Methods of Application : A method using LC/MS/MS was developed to accurately quantify DBNPA in water . This method was then used to evaluate the degradation rate of DBNPA in whole stillage, which is the nonvolatile residue produced by removal of ethanol from corn-based fermentation beer by distillation .

- Results or Outcomes : The degradation rate of DBNPA in whole stillage was found to display first-order kinetics with a calculated half-life of 85 min . Laboratory analytical chemistry results on DBNPA degradation were confirmed based on a bacterial viability assay in field trials .

4. Synthesis of Enantiomerically Pure Form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

- Application Summary : This compound may be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol .

- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves a series of organic reactions .

- Results or Outcomes : The outcome is the synthesis of the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol .

Propriétés

IUPAC Name |

2,2-dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2Cl2FO/c9-8(10)7(14)5-3(11)1-2-4(13)6(5)12/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBPMFHZLCJGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C(=O)C(Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dibromo-1-(2,6-dichloro-3-fluorophenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate](/img/structure/B1431529.png)

![[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester](/img/structure/B1431530.png)

![10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride](/img/structure/B1431538.png)

![C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride](/img/structure/B1431541.png)

![6-Oxa-9-azaspiro[4.5]decane hydrochloride](/img/structure/B1431548.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1431550.png)